1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Overview
Description
1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a methoxybenzyl group attached to a pyrrolopyridine core, which is further functionalized with a thione group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzylamine with a suitable pyrrolopyridine precursor under acidic or basic conditions The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Investigated for its therapeutic potential in treating various diseases. Its interactions with specific molecular targets are of particular interest.
Industry: Used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyrrolopyridine core can interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
- 1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
- 1-(4-Chlorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Uniqueness
1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s ability to bind to specific molecular targets. This makes it distinct from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-18-12-4-2-11(3-5-12)10-17-9-7-13-14(17)6-8-16-15(13)19/h2-9H,10H2,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGWEBOPJDXTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C2C=CNC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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